Cas no 1306605-49-1 (1,2oxazolo4,3-cquinolin-3-amine)

1,2oxazolo4,3-cquinolin-3-amine 化学的及び物理的性質
名前と識別子
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- [1,2]oxazolo[4,3-c]quinolin-3-amine
- Isoxazolo[4,3-c]quinolin-3-amine
- 1,2oxazolo4,3-cquinolin-3-amine
-
- インチ: 1S/C10H7N3O/c11-10-7-5-12-8-4-2-1-3-6(8)9(7)13-14-10/h1-5H,11H2
- InChIKey: PXSAUQMYWOPFPU-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=CC=C2)C2=NOC(N)=C2C=1
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 449.6±25.0 °C at 760 mmHg
- フラッシュポイント: 225.7±23.2 °C
- じょうきあつ: 0.0±1.1 mmHg at 25°C
- 酸性度係数(pKa): 3.91±0.50(Predicted)
1,2oxazolo4,3-cquinolin-3-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,2oxazolo4,3-cquinolin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-77750-2.5g |
[1,2]oxazolo[4,3-c]quinolin-3-amine |
1306605-49-1 | 95% | 2.5g |
$923.0 | 2023-02-12 | |
TRC | E589783-250mg |
[1,2]oxazolo[4,3-c]quinolin-3-amine |
1306605-49-1 | 250mg |
$ 365.00 | 2022-06-05 | ||
TRC | E589783-50mg |
[1,2]oxazolo[4,3-c]quinolin-3-amine |
1306605-49-1 | 50mg |
$ 95.00 | 2022-06-05 | ||
TRC | E589783-25mg |
[1,2]oxazolo[4,3-c]quinolin-3-amine |
1306605-49-1 | 25mg |
$ 70.00 | 2022-06-05 | ||
Enamine | EN300-77750-0.1g |
[1,2]oxazolo[4,3-c]quinolin-3-amine |
1306605-49-1 | 95% | 0.1g |
$132.0 | 2023-02-12 | |
Enamine | EN300-77750-5.0g |
[1,2]oxazolo[4,3-c]quinolin-3-amine |
1306605-49-1 | 95% | 5.0g |
$1364.0 | 2023-02-12 | |
Enamine | EN300-77750-0.05g |
[1,2]oxazolo[4,3-c]quinolin-3-amine |
1306605-49-1 | 95% | 0.05g |
$88.0 | 2023-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331901-50mg |
[1,2]oxazolo[4,3-c]quinolin-3-amine |
1306605-49-1 | 95% | 50mg |
¥2217.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331901-2.5g |
[1,2]oxazolo[4,3-c]quinolin-3-amine |
1306605-49-1 | 95% | 2.5g |
¥23254.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331901-500mg |
[1,2]oxazolo[4,3-c]quinolin-3-amine |
1306605-49-1 | 95% | 500mg |
¥8255.00 | 2024-08-09 |
1,2oxazolo4,3-cquinolin-3-amine 関連文献
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
1,2oxazolo4,3-cquinolin-3-amineに関する追加情報
1,2-Oxazolo[4,3-c]quinolin-3-amine: A Comprehensive Overview of CAS No. 1306605-49-1
1,2-Oxazolo[4,3-c]quinolin-3-amine (CAS No. 1306605-49-1) is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of oxazoloquinolines, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research developments surrounding 1,2-oxazolo[4,3-c]quinolin-3-amine.
Chemical Structure and Properties
The molecular formula of 1,2-oxazolo[4,3-c]quinolin-3-amine is C14H11N3O. The compound features a fused ring system consisting of an oxazole ring and a quinoline ring. The presence of these heterocyclic rings imparts unique chemical and physical properties to the molecule. The oxazole ring is characterized by its nitrogen and oxygen atoms, while the quinoline ring contains a nitrogen atom in a benzene-like structure. These structural features contribute to the compound's stability and reactivity.
The molecular weight of 1,2-oxazolo[4,3-c]quinolin-3-amine is approximately 237.25 g/mol. It is a solid at room temperature and is sparingly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility properties make it suitable for various biochemical assays and drug delivery systems.
Synthesis Methods
The synthesis of 1,2-oxazolo[4,3-c]quinolin-3-amine has been explored through several routes, each offering different advantages in terms of yield and purity. One common method involves the condensation of 2-aminoquinoline with an appropriate aldehyde or ketone followed by cyclization to form the oxazole ring. For example, the reaction between 2-aminoquinoline and benzaldehyde can yield 1,2-oxazolo[4,3-c]quinolin-3-amine with high efficiency.
An alternative approach involves the use of microwave-assisted synthesis, which has gained popularity due to its ability to accelerate reactions and improve yields. In this method, 2-aminoquinoline is reacted with an aldehyde under microwave irradiation to form the desired product in a shorter time frame. This technique not only enhances the reaction rate but also reduces the formation of side products.
Biological Activities
1,2-Oxazolo[4,3-c]quinolin-3-amine has been investigated for its potential therapeutic applications due to its diverse biological activities. One of the most notable activities is its anti-inflammatory effect. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in both in vitro and in vivo models. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 1,2-oxazolo[4,3-c]quinolin-3-amine has demonstrated significant antimicrobial activity against various bacterial strains. Research has indicated that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This broad-spectrum antimicrobial activity suggests potential applications in developing new antibiotics to combat drug-resistant infections.
Cancer Research
The anticancer potential of 1,2-oxazolo[4,3-c]quinolin-3-amine has also been a focus of recent studies. Preclinical research has shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in cancer progression.
Furthermore, studies have demonstrated that 1,2-oxazolo[4,3-c]quinolin-3-amine can enhance the efficacy of existing chemotherapeutic agents by sensitizing cancer cells to drug-induced apoptosis. This synergistic effect could potentially reduce the required dosage of conventional chemotherapy drugs and minimize their side effects.
Clinical Trials and Future Prospects
The promising preclinical results have led to increased interest in advancing 1,2-oxazolo[4,3-c]quinolin-3-amine into clinical trials. Several Phase I trials are currently underway to evaluate its safety and tolerability in humans. Preliminary data from these trials have shown that the compound is well-tolerated at therapeutic doses with minimal adverse effects.
The future prospects for 1,2-oxazolo[4,3-c]quinolin-3-amine are promising across multiple therapeutic areas. Its anti-inflammatory properties make it a potential candidate for treating chronic inflammatory conditions. The broad-spectrum antimicrobial activity suggests applications in combating drug-resistant infections. Additionally, its anticancer potential could lead to new treatment options for various types of cancer.
Conclusion
In conclusion, 1,2-Oxazolo[4,3-c]quinolin-3-amine (CAS No. 1306605-49-1) is a versatile heterocyclic compound with a wide range of biological activities. Its unique chemical structure contributes to its stability and reactivity, making it suitable for various pharmaceutical applications. Ongoing research continues to uncover new therapeutic potentials for this compound across multiple disease areas. As clinical trials progress and more data become available,< strong > 1 , 2 - Oxazolo [ 4 , 3 - c ] quinolin - 3 - amine strong > may emerge as a valuable addition to the arsenal of drugs used to treat inflammatory diseases , infections , and cancer . p > article > < / response >
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